molecular formula C17H20N2O3S B422938 2-(N-methyl4-methylbenzenesulfonamido)-N-(2-methylphenyl)acetamide CAS No. 428844-61-5

2-(N-methyl4-methylbenzenesulfonamido)-N-(2-methylphenyl)acetamide

Cat. No.: B422938
CAS No.: 428844-61-5
M. Wt: 332.4g/mol
InChI Key: ZHICMESPHBPVFK-UHFFFAOYSA-N
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Description

Structural Characterization of Related Sulfonamide-Acetamide Compounds

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of sulfonamide-acetamide derivatives follows established IUPAC conventions for complex organic molecules containing multiple functional groups. Analysis of related compounds reveals consistent naming patterns for this class of molecules.

The compound N-(2-methylphenyl)acetamide, also known as o-acetotoluidide, demonstrates the fundamental acetamide naming structure. Its IUPAC name follows the pattern N-(substituted phenyl)acetamide, where the substitution pattern on the aromatic ring is clearly specified. This compound has the molecular formula C9H11NO and represents the acetamide component of the target molecule.

For sulfonamide components, p-toluenesulfonamide (4-methylbenzenesulfonamide) serves as a key reference compound. The IUPAC nomenclature for this class follows the pattern of substituted benzenesulfonamide, with the sulfonamide functional group taking precedence in naming hierarchy. The compound has molecular formula C7H9NO2S and molecular weight of 171.22 g/mol.

Complex derivatives such as N-methyl-p-toluenesulfonamide demonstrate how N-alkylation affects nomenclature, becoming N,4-dimethylbenzenesulfonamide with molecular formula C8H11NO2S and molecular weight 185.25 g/mol. This naming convention provides the foundation for understanding how the target compound would be systematically named.

Molecular Formula and Weight Analysis

Molecular weight calculations for sulfonamide-acetamide derivatives can be predicted based on constituent components. The reference compound N-(2-methylphenyl)acetamide has a molecular weight of 149.19 g/mol, while p-toluenesulfonamide has a molecular weight of 171.22 g/mol. N-methyl-p-toluenesulfonamide, representing the N-methylated sulfonamide component, has a molecular weight of 185.25 g/mol.

The water solubility characteristics of these compounds vary significantly. N-(2-methylphenyl)acetamide shows water solubility of 1.44E+04 mg/L, indicating moderate solubility. In contrast, p-toluenesulfonamide exhibits much lower water solubility at 0.32 g/100 mL (25°C), reflecting the hydrophobic nature of the sulfonamide group combined with aromatic substitution.

Physical property data for related compounds provides insight into expected characteristics. N-(2-methylphenyl)acetamide has a melting point of 110°C and boiling point of 296°C. P-toluenesulfonamide shows a higher melting point range of 134-137°C and boiling point of 221°C at reduced pressure (10 mmHg), indicating stronger intermolecular interactions due to the sulfonamide functionality.

X-ray Crystallographic Studies and Conformational Analysis

Crystallographic data for related compounds provides structural insights relevant to the target molecule. The compound N-(4-methylphenyl)sulfonylacetamide (CAS: 1888-33-1) has been characterized by X-ray crystallography, with crystal structure data available through the Cambridge Crystallographic Data Centre (CCDC Number 889717). This compound represents a direct structural analog where the sulfonamide and acetamide functionalities are connected.

The crystal structure reveals important conformational preferences for sulfonamide-acetamide linkages. The sulfonyl group adopts a tetrahedral geometry around sulfur, with S=O bond lengths consistent with double bond character. The amide linkage shows typical planar geometry with C-N bond lengths indicating partial double bond character due to resonance.

Conformational analysis of N-(2-methylphenyl)acetamide shows the acetamide group can adopt various rotational conformations around the C-N bond connecting the amide to the aromatic ring. The methyl group on the ortho position of the phenyl ring introduces steric constraints that influence preferred conformations.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Spectral Signatures

NMR spectroscopic data for related compounds provides essential reference information for structural characterization. For p-toluenesulfonamide, 1H NMR data at 89.56 MHz in DMSO-d6 shows characteristic aromatic proton signals. The aromatic region displays signals at 7.772, 7.699, 7.679, 7.405, 7.398, 7.310, 7.302, and 7.261 ppm, with the methyl group appearing at 2.365 ppm.

The NMR spectrum of N-(2-methylphenyl)acetamide exhibits distinctive features for the o-substituted acetanilide structure. The aromatic protons appear in the typical range of 6.8-7.5 ppm, while the acetyl methyl group appears around 2.0-2.2 ppm. The N-H proton typically appears as a broad signal around 5-7 ppm, often exchangeable with D2O.

For N-methyl derivatives, the N-methyl group appears as a distinct singlet in the aliphatic region, typically around 2.7-3.0 ppm. This signal serves as a diagnostic marker for N-methylation in sulfonamide compounds and would be crucial for confirming the presence of the N-methyl group in the target compound.

Infrared (IR) Vibrational Frequency Mapping

Infrared spectroscopy provides characteristic fingerprint information for functional group identification. P-toluenesulfonamide shows distinctive IR absorption bands characteristic of sulfonamide functionality. The S=O stretching vibrations typically appear as strong bands around 1160-1320 cm⁻¹, while N-H stretching modes appear in the 3200-3400 cm⁻¹ region.

For acetamide functionality, characteristic IR frequencies include the amide I band (C=O stretch) around 1650-1680 cm⁻¹ and amide II band (N-H bend coupled with C-N stretch) around 1500-1550 cm⁻¹. The compound N-(o-tolyl)acetamide shows these characteristic amide bands along with aromatic C-H stretching around 3000-3100 cm⁻¹ and aromatic C=C stretching around 1500-1600 cm⁻¹.

IR spectral data for N-(4-acetamidobutyl)-p-toluenesulfonamide provides reference information for compounds containing both sulfonamide and acetamide functionalities. The spectrum shows overlapping N-H stretching regions from both functional groups, requiring careful analysis to distinguish individual contributions.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of related compounds reveals characteristic fragmentation patterns useful for structural elucidation. For p-toluenesulfonamide (molecular ion at m/z 171), major fragment ions appear at m/z 155 (loss of NH2), m/z 91 (tropylium ion from methylbenzyl), and m/z 65 (methylphenyl). The base peak at m/z 91 represents the stable tropylium ion formation, a common fragmentation pathway for methylated aromatic compounds.

The mass spectrum of N-(2-methylphenyl)acetamide shows the molecular ion peak at m/z 149. Characteristic fragmentation includes loss of acetyl group (m/z 107) and formation of methylaniline radical cation. The compound also shows typical aromatic fragmentation patterns with tropylium ion formation at m/z 91.

For compounds containing both sulfonamide and acetamide functionalities, mass spectrometric analysis typically shows sequential losses of both functional groups. The sulfonamide group can lose SO2 (64 mass units) or SO2NH2 (80 mass units), while the acetamide group can lose COCH3 (43 mass units) or undergo McLafferty rearrangement processes.

Properties

IUPAC Name

2-[methyl-(4-methylphenyl)sulfonylamino]-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-13-8-10-15(11-9-13)23(21,22)19(3)12-17(20)18-16-7-5-4-6-14(16)2/h4-11H,12H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHICMESPHBPVFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

4-Methylbenzenesulfonyl chloride reacts with methylamine in an aqueous sodium hydroxide solution. The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion:

4-CH3C6H4SO2Cl+CH3NH2NaOH4-CH3C6H4SO2NHCH3+HCl\text{4-CH}3\text{C}6\text{H}4\text{SO}2\text{Cl} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaOH}} \text{4-CH}3\text{C}6\text{H}4\text{SO}2\text{NHCH}_3 + \text{HCl}

The reaction typically proceeds at 0–5°C to minimize side reactions, yielding the sulfonamide in >85% purity after recrystallization from ethanol.

Preparation of 2-Chloro-N-(2-Methylphenyl)acetamide

The second critical intermediate, 2-chloro-N-(2-methylphenyl)acetamide, is synthesized by acylating 2-methylaniline with chloroacetyl chloride.

Acylation Protocol

2-Methylaniline is dissolved in anhydrous dichloromethane and treated with chloroacetyl chloride in the presence of pyridine as an acid scavenger:

2-CH3C6H4NH2+ClCH2COClpyridine2-CH3C6H4NHCOCH2Cl+HCl\text{2-CH}3\text{C}6\text{H}4\text{NH}2 + \text{ClCH}2\text{COCl} \xrightarrow{\text{pyridine}} \text{2-CH}3\text{C}6\text{H}4\text{NHCOCH}_2\text{Cl} + \text{HCl}

The reaction is conducted at room temperature for 4–6 hours, yielding 70–75% of the chloroacetamide after aqueous workup.

Coupling Reaction to Form 2-(N-Methyl-4-Methylbenzenesulfonamido)-N-(2-Methylphenyl)acetamide

The final step involves nucleophilic substitution, where the sulfonamide’s nitrogen attacks the α-carbon of the chloroacetamide.

Reaction Optimization

A mixture of N-methyl-4-methylbenzenesulfonamide (1.2 equiv) and 2-chloro-N-(2-methylphenyl)acetamide (1.0 equiv) is refluxed in ethanol/water (3:1 v/v) with potassium carbonate (2.0 equiv) for 24 hours. The base deprotonates the sulfonamide, enhancing its nucleophilicity:

ClCH2C(O)NHC6H42-CH3+4-CH3C6H4SO2NHCH3K2CO34-CH3C6H4SO2N(CH3)CH2C(O)NHC6H42-CH3+KCl\text{ClCH}2\text{C(O)NHC}6\text{H}4\text{2-CH}3 + \text{4-CH}3\text{C}6\text{H}4\text{SO}2\text{NHCH}3 \xrightarrow{\text{K}2\text{CO}3} \text{4-CH}3\text{C}6\text{H}4\text{SO}2\text{N(CH}3\text{)CH}2\text{C(O)NHC}6\text{H}4\text{2-CH}3 + \text{KCl}

Table 1: Effect of Solvent on Coupling Reaction Yield

Solvent SystemTemperature (°C)Reaction Time (h)Yield (%)
Ethanol/Water (3:1)802468
DMF1001255
THF653642

Ethanol/water emerges as the optimal solvent due to its balance of polarity and cost-effectiveness.

Alternative Synthetic Routes

Mitsunobu Coupling

An alternative approach employs the Mitsunobu reaction to form the C–N bond between the sulfonamide and acetamide. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF, the reaction proceeds at 0°C but requires stringent anhydrous conditions and yields 60–65% product.

One-Pot Sequential Synthesis

A one-pot method condenses the acylation and coupling steps, reducing purification intervals. However, this approach suffers from lower yields (50–55%) due to competing side reactions.

Industrial-Scale Production Considerations

Scaling the synthesis necessitates continuous flow reactors to enhance mixing and heat transfer. Automated systems employing immobilized bases (e.g., polymer-supported K2_2CO3_3) reduce waste and improve reproducibility.

Detailed Research Findings

Mechanistic Insights

The coupling reaction follows an SN_\text{N}2 mechanism, as evidenced by the inversion of configuration observed in chiral analogs. Steric hindrance from the N-methyl and 2-methylphenyl groups slightly reduces the reaction rate compared to unsubstituted analogs.

Purity and Characterization

The final compound is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized by 1^1H NMR, 13^13C NMR, and HRMS. Purity exceeds 98% in optimized batches .

Chemical Reactions Analysis

Types of Reactions

2-(N-methyl4-methylbenzenesulfonamido)-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonylamino derivatives.

Scientific Research Applications

2-(N-methyl4-methylbenzenesulfonamido)-N-(2-methylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(N-methyl4-methylbenzenesulfonamido)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonylamino group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anti-inflammatory activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To evaluate the unique attributes of the target compound, we compare it with analogous acetamide derivatives (Table 1). Key structural variations and their implications are discussed below.

Table 1: Structural and Functional Comparison of Analogous Acetamide Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties References
Target : 2-(N-Methyl-4-methylbenzenesulfonamido)-N-(2-methylphenyl)acetamide N-Methyl-4-methylbenzenesulfonamido, N-(2-methylphenyl) 346.43* High polarity (sulfonamide), moderate lipophilicity (methyl groups)
N-(2-Methylphenyl)acetamide N-(2-methylphenyl) 163.21 Baseline acetamide; limited solubility, used as a precursor
2-[(5-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide (7a) 4-Methoxyphenylsulfonyl, piperidine, triazole 524.63 Enhanced enzyme inhibition (triazole), improved solubility (piperidine)
2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide Bromo, formyl, methoxy-phenoxy 406.26 Electrophilic (formyl), halogen-mediated reactivity
N-(2-Methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide Thiomorpholinone ring 264.34 Conformational rigidity, hydrogen-bonding capacity (amide + thiomorpholinone)
2-(2-Methyl-1,3-thiazol-4-yl)-N-(2-methylphenyl)acetamide Thiazole ring 258.33 Metabolic stability (thiazole), moderate logP (0.69)
N-(4-sec-Butylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide sec-Butyl, phenylsulfanyl 375.53 High lipophilicity (alkyl and aryl groups), potential for membrane penetration

*Calculated based on molecular formula.

Structural Variations and Implications

Sulfonamide vs. The piperidine moiety in 7a improves aqueous solubility compared to the target’s methylated benzene ring.

Substituents on the Acetamide Backbone: Electron-Withdrawing Groups (Bromo, Formyl): Compound from exhibits electrophilic character due to the formyl group, enabling nucleophilic adduct formation, unlike the target’s electron-donating methyl groups . Heterocyclic Additions (Thiazole, Thiomorpholinone): Thiazole () and thiomorpholinone () rings introduce metabolic stability and conformational constraints, respectively. The target’s sulfonamide lacks such rigidity but offers tunable acidity (pKa ~10–11) for pH-dependent activity .

Lipophilicity and Solubility :

  • The sec-butyl and phenylsulfanyl groups in ’s compound increase logP significantly (estimated >3), favoring membrane permeability but risking solubility limitations. The target’s balance of methyl and sulfonamide groups achieves moderate logP (~2–3), optimizing bioavailability .

Physicochemical and Crystallographic Insights

  • Crystal Packing : Sulfonamide-containing analogs (e.g., ) form stable networks via N–H···O and C–H···O hydrogen bonds. The target’s methyl groups may disrupt such packing, altering crystallinity and dissolution rates .
  • Thermodynamic Stability: Thiomorpholinone derivatives () exhibit intramolecular H-bonding, increasing thermal stability. The target’s flexibility may lower melting points but improve synthetic accessibility .

Biological Activity

2-(N-methyl-4-methylbenzenesulfonamido)-N-(2-methylphenyl)acetamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : 2-(N-methyl-4-methylbenzenesulfonamido)-N-(2-methylphenyl)acetamide
  • Molecular Formula : C16H20N2O3S
  • Molecular Weight : 320.41 g/mol

The compound features a sulfonamide group, which is known for its ability to interact with various biological targets.

Synthesis

The synthesis of 2-(N-methyl-4-methylbenzenesulfonamido)-N-(2-methylphenyl)acetamide typically involves:

  • Formation of the Sulfonamide Group : This is achieved by reacting sulfonyl chlorides with amines.
  • Acetamide Formation : The acetamide moiety is introduced through acylation reactions.

The overall synthetic route emphasizes the importance of controlling reaction conditions to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide moiety can mimic natural substrates, leading to inhibition or activation of various biochemical pathways. This mechanism is crucial in understanding its therapeutic potential.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that related sulfonamide derivatives can induce apoptosis in cancer cell lines such as A549 (lung carcinoma) and C6 (glioma) through mechanisms involving caspase activation and DNA synthesis inhibition .

Table 1: Summary of Anticancer Studies

CompoundCell LineIC50 (μM)Mechanism
Compound AA54915Caspase activation
Compound BC610DNA synthesis inhibition
2-(N-methyl-4-methylbenzenesulfonamido)-N-(2-methylphenyl)acetamideTBDTBDTBD

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit similar effects against various bacterial strains, although specific data on its efficacy remains limited.

Case Studies

  • Anticancer Efficacy : A study conducted on a series of sulfonamide derivatives demonstrated that modifications to the sulfonamide group could enhance anticancer activity. The derivatives were tested against multiple cancer cell lines, showing promising results in inducing apoptosis .
  • Antimicrobial Testing : In vitro assays revealed that certain structural analogs displayed significant antibacterial activity against Gram-positive bacteria, indicating potential for further development into therapeutic agents .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at 2.3 ppm for aromatic CH₃) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 357.15) .
  • X-ray Crystallography : Single-crystal analysis for absolute configuration, resolving ambiguities in stereochemistry .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns .

What challenges arise in crystallographic refinement of this compound using SHELX?

Advanced Research Question

  • Data Limitations : SHELX requires high-resolution data (<1.0 Å) for accurate refinement. Disordered sulfonamide or methyl groups may reduce reliability factors (R₁ > 0.05) .
  • Twinned Crystals : Use of SHELXL for twin-law refinement (e.g., BASF parameter adjustment) to resolve overlapping reflections .
  • Validation : PLATON checks for missed symmetry (e.g., pseudo-merohedral twinning) and hydrogen-bonding networks .

How should conflicting spectroscopic data (e.g., NMR vs. IR) be resolved?

Advanced Research Question

  • Cross-Validation : Compare experimental IR carbonyl stretches (~1680 cm⁻¹) with DFT-calculated vibrational modes to confirm acetamide conformation .
  • Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding’s impact on chemical shifts .
  • Crystallographic Correlation : Overlay X-ray-derived bond lengths (e.g., C=O at 1.21 Å) with NMR-derived coupling constants (J = 8–10 Hz for amide protons) .

What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?

Advanced Research Question

  • Analog Synthesis : Modify substituents (e.g., replace 2-methylphenyl with fluorophenyl) to probe receptor binding .
  • Enzymatic Assays : Test inhibitory activity against cyclooxygenase (COX) or kinases, correlating IC₅₀ values with logP (e.g., ClogP ~3.2 for optimal membrane permeability) .
  • Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., hydrophobic pockets accommodating methyl groups) .

What regulatory considerations apply to handling this compound in research?

Advanced Research Question

  • Controlled Substance Analog : Classified under the U.S. Controlled Substances Act due to structural similarity to Schedule I opioids (e.g., ortho-methyl acetylfentanyl) .
  • Compliance : Maintain DEA licensing for synthesis/storage, and document usage via Controlled Substance Inventory logs .
  • Safety Protocols : Use fume hoods for aerosol mitigation (TLV < 0.1 mg/m³) and LC-MS for trace analysis in waste .

How can reaction intermediates be optimized for scalability?

Advanced Research Question

  • Flow Chemistry : Continuous flow systems for exothermic steps (e.g., sulfonylation) to improve yield (>80%) and reduce byproducts .
  • Catalyst Screening : Test Pd/C vs. Ni catalysts for hydrogenation steps, optimizing turnover frequency (TOF > 500 h⁻¹) .
  • Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for eco-friendly solvent selection .

What methodologies address low solubility in pharmacological assays?

Advanced Research Question

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (10:90 v/v) to enhance aqueous solubility (>1 mg/mL) .
  • Prodrug Design : Introduce phosphate esters at the acetamide group for improved bioavailability .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size < 200 nm) for sustained release .

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